molecular formula C11H17NO3 B1375268 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol CAS No. 1225531-09-8

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B1375268
CAS No.: 1225531-09-8
M. Wt: 211.26 g/mol
InChI Key: JSTIMMJXDYQGQZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3This compound is a potent hallucinogen that has been used for centuries in traditional religious ceremonies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,5-dimethoxyphenylpropan-1-ol.

    Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on the central nervous system.

    Medicine: Investigated for potential therapeutic uses in treating mental health disorders.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s hallucinogenic effects are attributed to its ability to modulate neurotransmitter activity in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-propanol: A primary amine and alcohol used in various chemical syntheses.

    3-Dimethylamino-1-phenyl-propan-1-one: Used in the synthesis of pharmaceuticals.

    3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol: Another derivative with similar structural features.

Uniqueness

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is unique due to its potent hallucinogenic properties and its historical use in traditional ceremonies. Its ability to interact with serotonin receptors distinguishes it from other similar compounds, making it a subject of interest in both scientific research and cultural contexts.

Properties

IUPAC Name

3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7,11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTIMMJXDYQGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CCN)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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